Methyl 2-(5-bromopyridin-2-YL)acetate
Description
Structural Characterization and Physicochemical Properties
Molecular Geometry and Crystallographic Analysis
The molecular geometry of methyl 2-(5-bromopyridin-2-yl)acetate is defined by a pyridine ring substituted with a bromine atom at the 5-position and an acetate group at the 2-position. The acetate group introduces steric and electronic effects, influencing intermolecular interactions.
Crystallographic Data
While direct X-ray crystallography data for this compound are unavailable, analogous brominated pyridine derivatives (e.g., 5-bromopyridine-2,3-diamine) exhibit orthogonal or monoclinic crystal systems with hydrogen bonding and π-π stacking interactions. For example:
| Parameter | Value (Analogous Compound) | Source |
|---|---|---|
| Crystal System | Orthorhombic (Pbca) | |
| Space Group | P21/c | |
| Unit Cell Parameters (Å) | a=3.826, b=8.734, c=18.601 |
The bromine atom’s electronegativity likely enhances dipole-dipole interactions, stabilizing crystalline packing.
Conformational Analysis
The acetate group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and carbonyl carbon. The pyridine ring remains aromatic, with bond lengths consistent with sp² hybridization.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl₃, 600 MHz):
- δ 8.74–8.62 ppm (dd, 1H): Pyridine proton adjacent to bromine (C5).
- δ 8.11 ppm (d, 1H): Pyridine proton at C6.
- δ 7.81 ppm (td, 1H): Pyridine proton at C4.
- δ 4.02 ppm (q, 2H): Methylene protons adjacent to the acetate group.
- δ 3.64 ppm (s, 3H): Methyl ester protons.
13C NMR (CDCl₃, 150 MHz):
- δ 170 ppm: Carbonyl carbon of the acetate group.
- δ 150–130 ppm: Pyridine carbons (C2–C6).
- δ 60 ppm: Methylene carbon adjacent to nitrogen.
Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1740 | C=O (ester) |
| 1600–1450 | C=N (pyridine) |
| 1250–1150 | C-O (ester) |
Mass Spectrometry (MS)
ESI-MS ([M+H]⁺):
Thermodynamic Properties and Stability Studies
Melting and Boiling Points
| Property | Value | Source |
|---|---|---|
| Melting Point | 101–103°C | |
| Boiling Point | 266°C (est.) |
Stability Under Different Conditions
- Thermal Stability: Resists decomposition below 200°C.
- Hydrolytic Stability: Ester group undergoes slow hydrolysis in aqueous acidic/basic media.
Solubility and Partition Coefficient (LogP) Profiling
Solubility in Common Solvents
| Solvent | Solubility (g/L) |
|---|---|
| Water | Low (0.1–1) |
| Ethanol | Moderate (5–10) |
| Dichloromethane | High (>20) |
LogP Estimation
Calculated LogP: ~2.3 (XLogP3 method).
Partition Coefficient: Preferentially distributes into organic phases due to hydrophobic bromine and methyl ester groups.
Properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAATLPQSKGUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(5-bromopyridin-2-YL)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1234217-58-3
- Molecular Formula : C₈H₈BrNO₂
- Molecular Weight : 230.06 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : Typically ≥ 98% (HPLC)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. The presence of halogen substituents, such as bromine, significantly enhances the bioactivity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The bromine atom in the structure is hypothesized to play a crucial role in enhancing lipophilicity, facilitating better membrane penetration and interaction with target sites.
Case Studies
-
Study on Antibacterial Properties :
A comparative study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that compounds with bromine substitutions showed superior activity against resistant strains of E. coli and S. aureus, with significant zone inhibition observed in agar diffusion assays. -
Antifungal Activity Assessment :
In vitro tests demonstrated that this compound effectively inhibited the growth of C. albicans, suggesting potential applications in treating fungal infections, particularly in immunocompromised patients.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent positions, ester groups, or halogenation patterns. Below is a comparative analysis:
Key Observations :
- Ester Group Impact : Ethyl and tert-butyl esters exhibit higher hydrophobicity and slower hydrolysis rates compared to the methyl ester due to increased steric hindrance .
- Bromine Position : Shifting bromine from the 5- to 3-position (as in CID 23398394) alters electronic effects, influencing reactivity in cross-coupling reactions .
- Acid vs. Ester : The carboxylic acid analog (CAS 1060814-91-6) is more polar and reactive in amidation or salt formation, whereas esters are preferred for stability in storage .
Physicochemical Properties
Preparation Methods
Direct Esterification and Hydrolysis Methods
One of the classical approaches to preparing methyl 2-(5-bromopyridin-2-yl)acetate involves esterification of the corresponding 2-(5-bromopyridin-2-yl)acetic acid or hydrolysis of its methyl ester derivatives.
According to a study, this compound can be hydrolyzed under controlled conditions to yield 2-(5-bromopyridin-2-yl)acetic acid with high efficiency (82% yield) using a mixture of 1,4-dioxane/water heated to 100 °C for 1 hour, followed by purification via reversed-phase flash chromatography.
Conversely, esterification can be performed by reacting the acid with methanol under acidic conditions or using methylating agents, although specific procedural details for this esterification are less emphasized in the literature.
Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been employed to functionalize the pyridine ring or introduce substituents on this compound derivatives.
A patented synthesis route describes the use of this compound as a starting material, which undergoes reaction with benzylamine in solvents such as xylene or toluene under reflux for 24 hours to form N-benzyl-2-(5-bromopyridin-2-yl)acetamide with yields over 90%. This step is followed by palladium-catalyzed reactions involving tetrakis(triphenylphosphine)palladium and zinc reagents in tetrahydrofuran at temperatures below 40 °C for 24 hours to achieve further functionalization.
The molar ratios and reaction conditions are carefully controlled to optimize yield and purity, with detailed parameters such as molar ratios of reagents, solvent choices, and temperature ranges provided in the patent.
Preparation via Reductive Amination
Reductive amination is another synthetic route involving this compound derivatives.
A general procedure involves reacting glycine methyl ester hydrochloride with 5-bromopicolinaldehyde in methanol under nitrogen atmosphere, followed by addition of sodium triacetoxyborohydride as a reducing agent. This method yields methyl 2-(((5-bromopyridin-2-yl)methyl)amino)acetate after 16 hours of stirring at room temperature.
This approach is notable for its mild conditions and high selectivity, suitable for preparing amino-substituted derivatives of the compound.
Summary Table of Preparation Methods
Q & A
Q. Q1: What are the most reliable synthetic routes for Methyl 2-(5-bromopyridin-2-yl)acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aromatic nucleophilic substitution using 5-bromo-2-pyridyl derivatives with methyl acetoacetate under basic conditions (e.g., NaH or K₂CO₃) is a common approach . Optimization involves controlling temperature (60–80°C) and solvent choice (DMF or THF). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Evidence from analogous bromopyridine derivatives suggests that excess methylating agents improve yields, but side reactions (e.g., debromination) must be mitigated by inert atmospheres .
Q. Q2: How do I characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR : The pyridyl proton at position 6 appears as a doublet (δ 8.3–8.5 ppm, J ≈ 8 Hz), while the methyl ester group resonates as a singlet at δ 3.7 ppm. The acetate CH₂ group shows splitting near δ 3.9–4.1 ppm due to coupling with the pyridyl ring .
- HRMS : Expected [M+H]⁺ for C₈H₈BrNO₂ is 243.9732. Deviations >2 ppm indicate impurities or incorrect fragmentation patterns .
- IR : Key peaks include C=O stretch (~1735 cm⁻¹) and aromatic C-Br vibrations (~650 cm⁻¹) .
Advanced Structural and Mechanistic Analysis
Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For bromopyridine derivatives, SHELXL refinement (using SHELX-2018/3 ) is ideal. Key parameters:
Q. Q4: How do I address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?
Methodological Answer: Discrepancies often arise from solvent effects or improper basis sets in DFT calculations.
Solvent Correction : Use the IEF-PCM model for DMSO or CDCl₃ .
Basis Set Selection : B3LYP/6-311+G(d,p) accurately predicts chemical shifts for brominated aromatics.
Validation : Compare computed vs. experimental coupling constants (J values) for pyridyl protons. Deviations >0.5 Hz suggest conformational flexibility not captured in simulations .
Reactivity and Application in Complex Systems
Q. Q5: What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?
Methodological Answer: Pd-catalyzed Suzuki-Miyaura couplings are effective for replacing bromine with aryl/heteroaryl groups.
Q. Q6: How does the electron-withdrawing bromine substituent influence the reactivity of the pyridyl ring?
Methodological Answer: The C5 bromine increases electrophilicity at C4 and C6 via inductive effects, facilitating nucleophilic attacks. For example:
- SNAr Reactions : Amines or thiols attack C6 under mild conditions (room temperature, EtOH).
- Metalation : Li or Mg insertion at C4 occurs preferentially, enabling Grignard or Kumada couplings .
Safety and Waste Management
Q. Q7: What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Q8: How should I manage bromine-containing byproducts during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
